3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine
Description
Rationale for the Study of Pyridine (B92270) and Pyrazole (B372694) Hybrid Architectures in Organic and Medicinal Chemistry
The strategy of creating hybrid molecules by combining different pharmacophores is a well-established approach in drug design, often leading to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. nih.govhilarispublisher.com Pyridine and pyrazole rings are prevalent scaffolds in a multitude of biologically active compounds, making their combination a subject of significant interest. globalresearchonline.netmdpi.com
Pyridine, a six-membered aromatic heterocycle, is a fundamental component of numerous natural products (like nicotine (B1678760) and the B vitamins niacin and pyridoxal) and synthetic drugs. acs.orgbritannica.com Its derivatives exhibit a wide array of pharmacological effects, including antibacterial, antihistaminic, and antitubercular activities. britannica.com Similarly, pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in many pharmaceuticals. ontosight.ainumberanalytics.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org Pyrazole derivatives are known to possess a broad spectrum of biological activities, such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties. globalresearchonline.netmdpi.comnih.gov
The rationale for combining these two powerful heterocyclic systems into a single molecular entity is multifaceted:
Synergistic or Additive Effects: Hybridization may lead to a synergistic enhancement of the biological activities associated with each individual ring system.
Multi-Target Affinity: A hybrid molecule can be designed to interact with multiple biological targets, which is a promising strategy for treating complex diseases like cancer. nih.gov
Modulation of Physicochemical Properties: Combining the two rings can fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
Novel Chemical Space: The creation of pyridine-pyrazole hybrids allows chemists to explore novel regions of chemical space, potentially leading to the discovery of compounds with unprecedented biological activities.
Table 1: Reported Biological Activities of Pyridine-Pyrazole Hybrid Scaffolds
| Biological Activity | Example Scaffold/Derivative | Reference |
| Anticancer | Pyrazole-quinoline-pyridine hybrids | nih.gov |
| Anti-inflammatory | 1-(2,4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)...pyrazole-5-one | nih.gov |
| Analgesic | Pyrazole derivatives with pyridine moieties | nih.gov |
| PIM-1 Kinase Inhibition | Pyrazolo[3,4-b]pyridine derivatives | mdpi.com |
| CDK2 Inhibition | Pyrazolo[3,4-b]pyridine derivatives | mdpi.com |
| Antimicrobial | Pyrazolo[3,4-b]pyridine derivatives | mdpi.com |
| Antioxidant | Pyrazole-thiazole-pyridine hybrids | nih.gov |
Significance of Nitro-Substituted Heterocycles in Contemporary Chemical Research
The incorporation of a nitro (NO₂) group onto a heterocyclic ring, as seen in 3-(3-nitro-pyrazol-1-ylmethyl)-pyridine, is a common and significant strategy in chemical research. The nitro group is a compact, powerful electron-withdrawing group that profoundly influences the electronic properties, reactivity, and biological activity of the parent molecule. nih.govsvedbergopen.com
Key aspects of the significance of nitro-substituted heterocycles include:
Bio-reductive Activation: In low-oxygen environments, such as those found in certain tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to generate reactive nitroso, hydroxylamino, and amino species. svedbergopen.com These reactive intermediates can induce cellular damage, forming the basis of action for many antimicrobial and anticancer drugs. mdpi.com
Pharmacophore and Toxicophore: The nitro group can be considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity). nih.gov This dual nature necessitates careful molecular design to balance efficacy with safety.
Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group can alter the reactivity of the heterocyclic ring, influencing its interactions with biological targets like enzymes and receptors. nih.gov
Synthetic Intermediates: The nitro group is a versatile functional group in organic synthesis. It can be readily reduced to an amino group, which can then be further modified, providing a gateway to a wide range of other derivatives.
Energetic Materials: Polynitrated heterocyclic compounds are a major focus in the field of high-energy density materials (HEDMs) due to their high heats of formation and potential as explosives or propellants. nih.gov
Table 2: Examples of Bioactive Nitro-Substituted Heterocyclic Compounds
| Compound | Class | Application/Activity | Reference |
| Metronidazole | Nitroimidazole | Antibiotic, Antiprotozoal | researchgate.net |
| Benznidazole | Nitroimidazole | Antiparasitic (Chagas disease) | researchgate.net |
| Chloramphenicol | Nitroaromatic | Antibiotic | nih.gov |
| Nifurtimox | Nitrofuran | Antiparasitic (Chagas disease) | researchgate.net |
| Fexinidazole | Nitroimidazole | Antiparasitic (Sleeping sickness) | mdpi.com |
Historical Overview of Pyridine and Pyrazole Chemistry in Academic Disciplines
The foundations for creating complex hybrid molecules like this compound were laid over more than a century of research into their constituent parts.
Pyridine Scaffolds in Synthetic Methodologies and Chemical Biology
Pyridine's history began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson isolated pyridine from an oily mixture produced by heating animal bones. acs.org He named it from the Greek words pyr (fire) and -idine (indicating an amine). acs.org Its structure was elucidated about two decades later by Wilhelm Körner and James Dewar. acs.org Early sources of pyridine were primarily coal tar and bone pyrolyzates. chempanda.comnih.gov
The development of synthetic methods was crucial for expanding pyridine chemistry. Key milestones include:
Hantzsch Pyridine Synthesis (1881): Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives, typically involving the condensation of a β-keto acid, an aldehyde, and ammonia. acs.orgchempanda.comwikipedia.org
Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin devised a more industrially viable method, still in use today, based on the reaction of aldehydes and ketones with ammonia. acs.orgchempanda.comwikipedia.org This made pyridine and its derivatives more accessible for broader research and application.
The availability of these synthetic routes propelled the use of pyridine as a fundamental building block in synthesizing herbicides, fungicides, and a vast number of pharmaceuticals. acs.org
Pyrazole Frameworks: Synthetic Utility and Structural Features
The history of pyrazole is similarly rooted in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org The first synthesis of the parent pyrazole compound is credited to Buchner in 1889, who achieved it via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net
Key developments in pyrazole synthesis include:
Knorr Pyrazole Synthesis (1883): This classical and versatile method involves the condensation of 1,3-dicarbonyl compounds (like acetylacetone) with hydrazines. numberanalytics.comwikipedia.orgnih.gov
Pechmann Method (1898): Hans von Pechmann developed a synthesis from acetylene (B1199291) and diazomethane. wikipedia.org
Structurally, the pyrazole ring is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms. One nitrogen is a basic, "pyridine-like" atom, while the other is a non-basic, "pyrrole-like" atom. nih.govmdpi.com This arrangement makes the ring amphoteric (acting as both a weak acid and a weak base) and allows for diverse substitution patterns, which has been extensively exploited in medicinal chemistry to create a wide range of therapeutic agents. globalresearchonline.netmdpi.com
Evolution of Hybrid Heterocyclic Systems Research
The concept of deliberately combining distinct molecular scaffolds, known as molecular hybridization, has become a cornerstone of modern drug design. nih.govhilarispublisher.com While chemists have long created molecules containing multiple ring systems, the conscious application of hybridization as a design strategy to create multi-target or synergistic drugs is a more recent evolution. This approach gained significant traction as the understanding of pharmacology and molecular biology deepened, allowing for more rational drug design. researchgate.netacs.org The goal is to create a single chemical entity that combines the pharmacophoric features of two or more parent drugs, potentially leading to improved affinity, better selectivity, or the ability to overcome drug resistance mechanisms. hilarispublisher.com
Table 3: Key Historical Milestones in Pyridine and Pyrazole Chemistry
| Year | Milestone | Key Figure(s) | Reference |
| c. 1846 | Isolation of pyridine from bone oil | Thomas Anderson | chempanda.com |
| c. 1869 | Elucidation of pyridine's structure | Körner & Dewar | acs.org |
| 1881 | Hantzsch pyridine synthesis developed | Arthur Hantzsch | acs.orgwikipedia.org |
| 1883 | Term "pyrazole" coined; Knorr pyrazole synthesis | Ludwig Knorr | wikipedia.orgnih.gov |
| 1889 | First synthesis of the parent pyrazole compound | Buchner | globalresearchonline.net |
| 1898 | Pyrazole synthesis from acetylene and diazomethane | Hans von Pechmann | wikipedia.org |
| 1924 | Chichibabin pyridine synthesis developed | Aleksei Chichibabin | chempanda.comwikipedia.org |
Theoretical Framework for Investigating Novel Chemical Entities: this compound
Before a novel compound like this compound is synthesized in a laboratory, its properties are often investigated using computational chemistry. eurasianjournals.com These theoretical studies provide valuable insights into the molecule's stability, electronic structure, and potential reactivity, guiding synthetic efforts and helping to predict its behavior.
The theoretical framework for investigating such a molecule typically involves several quantum mechanical methods:
Density Functional Theory (DFT): This is a widely used method to calculate the electronic structure of molecules. DFT can be used to optimize the molecule's three-dimensional geometry, determine its electronic properties (such as the distribution of electron density), and calculate its vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR spectra). nih.govenergetic-materials.org.cn
Ab Initio Methods (e.g., Hartree-Fock): These methods are based on first principles of quantum mechanics without using experimental data for simplification. They are used to study molecular properties like the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net
Molecular Dynamics (MD) Simulations: These simulations can predict the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment (e.g., a solvent or a biological receptor). eurasianjournals.com
Table 4: Common Theoretical Calculations and Predicted Properties for Pyridine-Pyrazole Systems
| Calculation Method | Predicted Property | Significance | Reference |
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, bond angles | Predicts the most stable 3D structure of the molecule. | nih.govenergetic-materials.org.cn |
| DFT / Ab Initio | HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability. | nih.govresearchgate.net |
| DFT | Heat of Formation (HOF) | A measure of the molecule's thermodynamic stability. | energetic-materials.org.cn |
| DFT | Mulliken population analysis, Electrostatic potential | Maps the electron density and charge distribution across the molecule. | researchgate.net |
| Molecular Docking | Binding affinity and mode to a biological target | Predicts how the molecule might interact with a protein's active site. | nih.goveurasianjournals.com |
Research Objectives and Scope for this compound
Based on the structural characteristics of this compound, which combines the pyrazole, pyridine, and nitro-group functionalities, the primary research objectives for this compound are centered on exploring its potential as a novel therapeutic agent. The scope of investigation encompasses its synthesis, structural elucidation, and evaluation across various biological assays.
A significant focus of the research is the evaluation of its antimicrobial properties . The pyrazole scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents. jocpr.comresearchgate.net Research aims to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains, including multidrug-resistant (MDR) pathogens. nih.govresearchgate.net The presence of the nitro group is particularly relevant, as nitro-containing heterocycles have shown potent activity against Mycobacterium tuberculosis. nih.gov Therefore, a key objective is to assess its efficacy as a potential antitubercular agent. nih.govresearchgate.net
Another primary research goal is to investigate its anticancer activity . Numerous pyrazole and pyridine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govnih.gov The research scope includes screening this compound against a diverse panel of cancer cells to determine its antiproliferative potential and selectivity. Mechanistic studies may also be pursued to identify the cellular pathways affected by the compound.
Furthermore, the research extends to understanding the compound's fundamental chemical and physical properties through synthesis and characterization . This involves developing efficient synthetic routes to produce the compound and its analogues, which is crucial for establishing structure-activity relationships (SAR). nih.govmdpi.com Detailed characterization using spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is essential to confirm the molecular structure and study its conformational properties. researchgate.netnih.gov These crystallographic studies provide precise data on bond lengths, bond angles, and intermolecular interactions, which are vital for computational modeling and understanding the molecule's behavior. researchgate.netmdpi.com
The table below summarizes the key research objectives for this compound.
| Research Area | Specific Objectives | Rationale |
| Antimicrobial Evaluation | Assess activity against bacteria and fungi. | Pyrazole derivatives are known antimicrobials. jocpr.comresearchgate.net |
| Test efficacy against Mycobacterium tuberculosis. | Nitro-heterocycles often exhibit antitubercular properties. nih.gov | |
| Anticancer Screening | Evaluate cytotoxicity against various cancer cell lines. | Pyrazole and pyridine scaffolds are common in anticancer agents. nih.govnih.gov |
| Investigate mechanisms of antiproliferative action. | To understand the biological pathways targeted by the compound. | |
| Chemical Synthesis & Characterization | Develop efficient and scalable synthetic pathways. | To enable further study and analogue development. nih.govmdpi.com |
| Elucidate the definitive molecular structure. | Essential for confirming identity and for SAR studies. researchgate.netnih.gov | |
| Perform single-crystal X-ray diffraction. | To understand solid-state conformation and intermolecular forces. researchgate.netmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-[(3-nitropyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-5-12(11-9)7-8-2-1-4-10-6-8/h1-6H,7H2 |
InChI Key |
GGENTBVNSMXGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine and Its Analogues
Precursor Synthesis and Derivatization Strategies for Pyridine (B92270) and Pyrazole (B372694) Moieties
The foundational step in the synthesis of the target compound involves the independent preparation of the 3-nitropyrazole and functionalized pyridine rings. These precursors must be synthesized in a manner that allows for their efficient subsequent coupling.
Synthesis of 3-Nitro-pyrazole Ring Systems
The synthesis of 3-nitropyrazole (3-NP) is a critical starting point. A prevalent and effective method involves a two-step process: the N-nitration of pyrazole followed by a thermal rearrangement. nih.gov
Initially, pyrazole is treated with a nitrating agent to form N-nitropyrazole. Common nitrating systems include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid with acetic anhydride (B1165640) (HNO₃/Ac₂O). nih.gov The reaction is typically performed at low temperatures to control the exothermic nature of the nitration.
The crucial second step is the thermal rearrangement of the N-nitropyrazole intermediate to yield 3-nitropyrazole. nih.govgoogle.com This rearrangement is conducted in a high-boiling point organic solvent. While various solvents like n-octanol and anisole (B1667542) have been used, benzonitrile (B105546) is often preferred as it can lead to higher quality product and more manageable reaction times. nih.gov The process involves heating the solution, causing the nitro group to migrate from the nitrogen atom to the C3 position of the pyrazole ring.
Table 1: Comparison of Reaction Conditions for 3-Nitropyrazole Synthesis
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | Pyrazole, HNO₃/Ac₂O | Glacial Acetic Acid | Low | High | google.com |
| Rearrangement | N-Nitropyrazole | Anisole | 145°C | ~40% | google.com |
This interactive table summarizes common conditions for the synthesis of the 3-nitropyrazole precursor.
Synthesis of Pyridine Intermediates for Methylene (B1212753) Linkage Formation
To create the methylene bridge to the pyrazole ring, a pyridine intermediate functionalized at the 3-position is required. The most common precursors are 3-(halomethyl)pyridines (e.g., 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine) or 3-pyridinemethanol (B1662793), which can be activated in situ.
The synthesis of these intermediates often starts from readily available 3-methylpyridine (B133936) (β-picoline). Radical halogenation of 3-methylpyridine can yield 3-(halomethyl)pyridine, though this reaction can sometimes lead to mixtures of products, including di- and tri-halogenated species. A more controlled approach involves the conversion of 3-pyridinemethanol to the corresponding halide. 3-Pyridinemethanol itself can be synthesized via the oxidation of 3-methylpyridine to pyridine-3-carboxylic acid, followed by esterification and reduction.
Alternatively, processes for producing 3-(trichloromethyl)pyridine (B3189320) have been developed, for instance, by reacting 3-methyl-pyridine hydrogensulfate with elemental chlorine under UV light. google.com This trichloromethyl derivative can then be further transformed into the desired methylene-linked intermediate.
Advanced Coupling Reactions for C-N Bond Formation: Methylene Linkage
The central C-N bond that connects the pyrazole and pyridine rings via a methylene spacer is typically formed through N-alkylation of the 3-nitropyrazole ring.
Exploration of N-Alkylation Approaches
The most direct method for forging the methylene linkage is the N-alkylation of 3-nitropyrazole with a 3-(halomethyl)pyridine. This reaction is a nucleophilic substitution where the pyrazole anion attacks the electrophilic carbon of the 3-(halomethyl)pyridine, displacing the halide.
The reaction is generally carried out in the presence of a base, which deprotonates the N-H of the pyrazole ring, enhancing its nucleophilicity. A variety of bases and solvents can be employed to optimize the reaction conditions.
Table 2: Typical Conditions for N-Alkylation of Pyrazoles
| Base | Solvent | Temperature | Notes | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMSO | Room Temp. to 80°C | Common and effective for many pyrazole alkylations. | researchgate.netthieme-connect.com |
| NaH | DMF/THF | 0°C to Room Temp. | Strong base, ensures complete deprotonation. | semanticscholar.org |
This interactive table outlines common base and solvent systems used in the N-alkylation of pyrazole derivatives.
Other methods, such as the Mitsunobu reaction, have also been developed for N-alkylation of pyrazoles. semanticscholar.org This approach would involve reacting 3-nitropyrazole with 3-pyridinemethanol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).
Catalytic Cross-Coupling Methodologies for Linkage Elaboration
While direct N-alkylation is the most common route, catalytic cross-coupling reactions represent a more advanced, albeit less direct, strategy. Palladium- and copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools in organic synthesis. nih.govrsc.org
These methods are predominantly used for N-arylation, linking an N-H bond to an aryl halide. rsc.orgmit.edu However, adaptations for N-alkylation are an area of ongoing research. For the synthesis of 3-(3-nitro-pyrazol-1-ylmethyl)-pyridine, this could conceptually involve coupling 3-nitropyrazole with a pyridine derivative bearing a suitable leaving group on the methylene carbon, catalyzed by a transition metal complex. Copper-catalyzed coupling reactions, in particular, have shown utility in linking pyrazole moieties to other groups. nih.govnih.gov
Regioselectivity and Stereoselectivity Considerations in C-N Bond Formation
A critical challenge in the N-alkylation of 3-nitropyrazole is regioselectivity. As an unsymmetrically substituted pyrazole, it has two non-equivalent ring nitrogen atoms (N1 and N2). Alkylation can therefore lead to two possible constitutional isomers: the desired 1-substituted product and the undesired 2-substituted isomer.
The outcome of the alkylation is governed by a combination of steric and electronic factors. thieme-connect.com
Electronic Effects : The electron-withdrawing nitro group at the C3 position decreases the electron density and nucleophilicity of the adjacent N2 atom. This electronic effect generally favors alkylation at the more distant N1 atom.
Steric Effects : The substituent at C3 can sterically hinder the approach of the alkylating agent to the adjacent N2 atom, further favoring substitution at the less hindered N1 position.
Under standard basic conditions (e.g., K₂CO₃ in DMSO), the N-alkylation of 3-substituted pyrazoles often proceeds preferentially at the N1 position due to these combined effects. thieme-connect.com However, the ratio of N1 to N2 isomers can be highly dependent on the specific substrate, the alkylating agent, and the reaction conditions. For some pyrazole derivatives, specific catalytic systems, such as those using magnesium, have been developed to selectively direct alkylation to the N2 position, although N1 selectivity is more common for 3-substituted pyrazoles under basic conditions. thieme-connect.com As the target molecule is 3-(3-nitro-pyrazol-1-yl methyl)-pyridine, conditions favoring N1-alkylation are desired.
Given that the methylene linker does not introduce a chiral center, stereoselectivity is not a concern in the C-N bond formation step for this specific molecule.
Multi-component Reaction Strategies for Modular Synthesis of Analogues
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. researchgate.net This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For the modular synthesis of analogues of this compound, MCRs that form pyrazole or pyridine rings are particularly relevant.
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structural isomers and analogues of the target compound, has been achieved through MCRs. For instance, a three-component reaction involving enaminones, benzaldehyde, and hydrazine-HCl in water can produce these scaffolds. longdom.orgpreprints.org A four-component variation, which includes ethyl cyanoacetate, further expands the accessible chemical space. longdom.orgpreprints.org The modularity of these reactions is a key advantage; by simply varying the initial building blocks (e.g., using different aldehydes or enaminones), a wide array of analogues can be synthesized for further study. mdpi.com
Aminopyrazoles are particularly versatile building blocks in MCRs for creating fused heterocyclic systems. researchgate.net They can act as a binucleophile, reacting with various electrophilic partners to construct the pyridine portion of a pyrazolopyridine system. nih.gov One-pot reactions combining an α,β-unsaturated aldehyde, a cyclic-1,3-diketone, and a 5-aminopyrazole have been reported to produce novel styryl-linked pyridine derivatives fused with a pyrazole ring. researchgate.net Similarly, multicomponent approaches have been developed for synthesizing 5-nitropyridine derivatives, which could serve as precursors or analogues containing the critical nitro-pyridine core. researchgate.net
| Reaction Type | Components | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Pyrazolo[3,4-b]pyridines | Uses water as a solvent; sustainable approach. | longdom.orgpreprints.org |
| One-pot | α,β-Unsaturated aldehyde, Cyclic-1,3-diketone, 5-Aminopyrazole | Styryl-linked Pyrazole-fused Pyridines | Forms 2 C-C and 1 C-N bonds in one step. | researchgate.net |
| Multi-component | 2-Nitroacetophenone, Urotropine, β-Dicarbonyl compound, Ammonium (B1175870) acetate | 5-Nitro-1,4-dihydropyridines | Directly constructs the 5-nitropyridine core. | researchgate.net |
| Multi-component | Embelin, 3-Substituted-5-aminopyrazoles, Aldehydes | Dihydro-1H-pyrazolo[3,4-b]pyridines | Modular approach for evaluating structure-activity relationships. | mdpi.com |
Green Chemistry Approaches in the Synthesis of Heterocyclic Hybrids
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. jmaterenvironsci.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. rasayanjournal.co.inresearchgate.net
A significant green strategy is the use of environmentally benign solvents, with water being a prime example. The multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully carried out in water, offering a sustainable alternative to traditional organic solvents. longdom.orgpreprints.org Furthermore, the synthesis of 3-nitropyrazole, a key precursor, has been achieved using oxone as the nitrating agent in water, which is safer and more environmentally friendly than conventional nitration methods involving concentrated acids. nih.gov Traditional nitration techniques are often criticized for not meeting the requirements of modern green chemistry, making the development of green nitrating agents a vital area of research. nih.gov
Other green techniques applicable to the synthesis of pyrazole-pyridine hybrids include microwave-assisted synthesis and grinding (mechanochemistry). nih.gov These methods can significantly shorten reaction times, increase yields, and often proceed under solvent-free conditions, reducing both energy consumption and waste generation. nih.gov The use of reusable catalysts, such as heterogeneous resins, also aligns with green chemistry principles by simplifying product purification and allowing the catalyst to be recycled. researchgate.net These sustainable techniques are not only ecologically beneficial but also often prove to be more cost-effective and efficient. rasayanjournal.co.in
Scalable Synthetic Routes and Process Optimization for this compound
The transition from laboratory-scale synthesis to larger, scalable production requires routes that are robust, high-yielding, and operationally simple. While specific process optimization data for this compound is not extensively detailed in public literature, general principles for scaling up heterocyclic synthesis can be applied.
A key factor for scalability is the efficiency of the synthetic route. One-pot reactions and MCRs are inherently more scalable than multi-step sequences that require isolation and purification of intermediates at each stage. researchgate.net A synthetic methodology for pyrazole-fused pyridine derivatives has been demonstrated to be applicable on a gram-scale, indicating its potential for larger production. researchgate.net
Process optimization is crucial for ensuring scalability and involves systematically studying reaction parameters to find the ideal conditions. researchgate.net This can include optimizing the choice of catalyst, solvent, temperature, and reaction time. researchgate.netresearchgate.net For example, in the synthesis of pyrazole derivatives, screening various catalysts and solvents can lead to significantly improved yields and milder reaction conditions. researchgate.net Design of Experiment (DoE) is a systematic method used to optimize reaction conditions, such as temperature and catalyst loading, to maximize product yield and purity. researchgate.net Efficient, high-yield protocols, such as the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines, offer a strong foundation for developing scalable routes. nih.govresearchgate.net
Synthesis of Structurally Related Analogues for Comparative Academic Studies
The synthesis of structurally related analogues is fundamental for academic research, particularly for establishing structure-activity relationships (SAR) and for comparative studies of physical or chemical properties. The modular nature of modern synthetic methods allows for the systematic modification of different parts of the target molecule.
Libraries of analogues can be generated to explore the impact of various substituents on the molecule's properties. For instance, a series of pyrazole-tagged pyridine derivatives was synthesized to evaluate their antimicrobial activity, demonstrating how analogues are used in medicinal chemistry research. researchgate.net The synthesis often begins with a common precursor, which is then reacted with a diverse set of building blocks. A common strategy involves the condensation of a hydrazine-substituted pyridine with various 1,3-diketones to yield a range of pyrazole-substituted pyridines. researchgate.net
Comparative studies also extend to isomers. Pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines are structural isomers, and efficient synthetic protocols have been developed for both scaffolds, allowing for comparative analysis. nih.govnih.gov The synthesis of pyrazolo[4,3-b]pyridines, for example, can be achieved from 2-chloro-3-nitropyridines through a sequence involving nucleophilic aromatic substitution and a modified Japp-Klingemann reaction. nih.gov
Theoretical studies often complement synthetic efforts. For example, comparative theoretical studies on energetic pyrazole-pyridine derivatives have been conducted by optimizing their molecular geometries and electronic structures to predict properties like heats of formation and thermal stability, providing insight into how nitro-substitution patterns influence these characteristics. nih.gov
| Analogue Class | General Synthetic Strategy | Purpose of Study | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | Multi-component reaction of aminopyrazoles with 1,3-dicarbonyl compounds. | Investigation of biological activity (e.g., antiproliferative). | mdpi.comnih.gov |
| Pyrazolo[4,3-b]pyridine Derivatives | SNAr and Japp-Klingemann reactions on 2-chloro-3-nitropyridines. | Development of efficient synthetic methods for isomeric systems. | nih.gov |
| Nitro-Substituted Pyrazole-Pyridine Hybrids | Theoretical modeling (DFT) of various nitro-substituted structures. | Comparative study of energetic properties and thermal stability. | nih.gov |
| Pyrazole-Chromene Hybrids | Condensation of a pyrazole carbaldehyde with nitromethane, followed by cyclization with salicylaldehydes. | Creation of a library of novel heterocyclic analogues. | researchgate.net |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular architecture of 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine, offering detailed insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the pyrazole (B372694) ring, and the bridging methylene (B1212753) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns revealing their relative positions. The protons on the nitropyrazole ring would also resonate in the aromatic region, likely at slightly different frequencies due to the electronic effects of the nitro group and the linkage to the pyridine moiety. The methylene protons, being adjacent to both aromatic systems, would likely appear as a singlet in the range of δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbons of the pyridine and nitropyrazole rings would appear in the aromatic region of the spectrum (typically δ 110-160 ppm). The presence of the electron-withdrawing nitro group would significantly deshield the carbon atom to which it is attached on the pyrazole ring, causing its signal to appear at a lower field. The methylene bridge carbon would be expected to resonate at a higher field compared to the aromatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2-H | 8.5 - 8.7 | 148 - 152 |
| Pyridine C4-H | 7.6 - 7.8 | 135 - 138 |
| Pyridine C5-H | 7.2 - 7.4 | 123 - 126 |
| Pyridine C6-H | 8.5 - 8.7 | 148 - 152 |
| Methylene (-CH₂-) | 5.5 - 5.8 | 50 - 55 |
| Pyrazole C4-H | 7.8 - 8.0 | 108 - 112 |
| Pyrazole C5-H | 8.8 - 9.0 | 130 - 134 |
| Pyrazole C3 | - | 150 - 155 |
Note: These are predicted values and actual experimental data may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methylene bridge, expected in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: Vibrations from the pyridine and pyrazole rings would appear in the 1400-1600 cm⁻¹ range.
N-O stretching (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |
| C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |
| Asymmetric N-O Stretch | 1500 - 1550 | Strong |
| Symmetric N-O Stretch | 1300 - 1350 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its elemental composition.
The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule could include:
Loss of the nitro group (-NO₂).
Cleavage of the methylene bridge, leading to fragments corresponding to the pyridinylmethyl cation and the nitropyrazole radical, or vice versa.
Fragmentation of the pyridine and pyrazole rings.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, thereby allowing for its isolation and the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be developed. The compound would be detected using a UV detector, set at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-280 nm, due to the presence of the aromatic rings and the nitro group.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from closely related impurities, such as positional isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While this compound itself may have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile byproducts or residual solvents from the synthesis. The sample would be dissolved in a suitable solvent and injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides their mass spectra, allowing for their identification by comparison with spectral libraries. This method is particularly useful for detecting trace amounts of volatile impurities that might not be easily observed by other techniques.
X-ray Crystallography for Definitive Three-Dimensional Structural Characterization
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. While specific crystallographic data for this compound is not publicly available, the analysis of related pyrazole and pyridine derivatives by X-ray diffraction has been reported, providing insights into the expected structural features. mdpi.comresearchgate.net For instance, studies on similar heterocyclic compounds have detailed the planarity of the aromatic rings and the torsion angles between different molecular fragments. researchgate.netresearchgate.net
Should a suitable crystal of this compound be obtained, the crystallographic analysis would provide key parameters as illustrated in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₇N₅O₂ |
| Formula Weight | 205.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.490 |
Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. No published crystal structure for this compound was found.
This definitive structural information is invaluable for understanding the molecule's physical and chemical properties and for rational drug design and development, should the compound have pharmaceutical potential.
Advanced Hyphenated Techniques for Comprehensive Compound Profiling
To ensure the purity of a synthesized compound and to identify and quantify any impurities, advanced hyphenated analytical techniques are indispensable. nih.govchemijournal.comresearchgate.net These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be central to a comprehensive purity assessment. nih.govresearchgate.netnih.govcdc.govmdpi.com
LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many pyridine and pyrazole derivatives. The compound mixture is first separated on a high-performance liquid chromatography (HPLC) column, and the eluting components are directly introduced into a mass spectrometer. The mass spectrometer provides molecular weight information and, through fragmentation analysis (e.g., MS/MS), structural details of the parent compound and any impurities. This allows for the detection of trace-level impurities that may not be visible by other methods.
GC-MS, on the other hand, is ideal for volatile and thermally stable compounds. researchgate.net While potentially less applicable to the parent compound if it is not sufficiently volatile, it can be a powerful tool for identifying volatile impurities or degradation products. The principles are similar to LC-MS, with a gas chromatograph providing the separation.
A comprehensive compound profiling strategy for this compound would involve developing and validating an LC-MS method to establish its purity profile. The findings from such an analysis would typically be presented in a detailed table.
Illustrative Purity Profile of this compound by LC-MS
| Peak No. | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Area (%) |
|---|---|---|---|---|
| 1 | 3.5 | 152.0 | Starting Material 1 | 0.1 |
| 2 | 4.8 | 110.1 | Starting Material 2 | < 0.05 |
| 3 | 6.2 | 206.1 | This compound | 99.8 |
| 4 | 7.1 | 222.1 | Isomeric Impurity | 0.08 |
Note: This table presents illustrative data that would be generated from an LC-MS analysis for purity assessment. The identities of impurities would be confirmed using reference standards and/or further spectroscopic analysis.
By employing these advanced hyphenated techniques, a complete picture of the compound's purity can be established, which is a critical requirement for its use in any further scientific investigation or application. The combination of definitive structural elucidation by X-ray crystallography and comprehensive purity analysis by hyphenated techniques provides the robust characterization necessary for any novel chemical compound. nih.gov
Chemical Reactivity and Transformation Pathways of 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Pyrazole (B372694) Rings
Electrophilic Aromatic Substitution (EAS) on 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine is generally disfavored due to the electron-deficient nature of both heterocyclic rings. The pyridine ring is inherently less reactive towards electrophiles than benzene, and substitution typically occurs at the 3- and 5-positions. cdnsciencepub.comnih.gov The pyrazole ring, while an electron-rich heterocycle, is strongly deactivated by the C-3 nitro group.
On the Pyridine Ring: The pyridine nitrogen acts as a Lewis base, and in the presence of strong acids (often required for EAS), it becomes protonated. This pyridinium (B92312) ion is significantly more deactivated towards electrophilic attack than pyridine itself. Any substitution, if forced under harsh conditions, would be directed to the C-3 and C-5 positions (meta to the nitrogen). The (3-nitro-pyrazol-1-ylmethyl) substituent at the 3-position of the pyridine ring further deactivates the ring through its electron-withdrawing inductive effect.
On the Pyrazole Ring: Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position. scribd.comnih.govsemanticscholar.org However, the presence of the powerful electron-withdrawing nitro group at the C-3 position makes the pyrazole ring highly electron-deficient and thus resistant to electrophilic attack. nih.gov Nitration of 1-phenylpyrazole (B75819) with mixed acids, for instance, leads to substitution on the phenyl ring unless conditions are modified to favor reaction on the unprotonated pyrazole ring. cdnsciencepub.com For this compound, forcing conditions would be required for any electrophilic substitution on the pyrazole C-4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Predicted Position of Substitution | Influencing Factors | Expected Reactivity |
|---|---|---|---|
| Pyridine | C-5 | Deactivation by ring nitrogen and (3-nitro-pyrazol-1-ylmethyl) group. | Very Low |
| Pyrazole | C-4 | Strong deactivation by C-3 nitro group. | Extremely Low |
Nucleophilic Reactions Influenced by the Nitro Group and Heteroatoms
The electronic landscape of this compound makes it susceptible to nucleophilic attack at several positions. The nitro group plays a crucial role in activating the pyrazole ring for Nucleophilic Aromatic Substitution (SNAr).
On the Pyrazole Ring: The nitro group at the C-3 position strongly activates the pyrazole ring for nucleophilic attack. This can lead to the displacement of the nitro group itself by a strong nucleophile. researchgate.netmdpi.com N-substituted 3,4-dinitropyrazoles, for example, undergo regioselective substitution of the nitro group at the 3-position with various S-, O-, and N-nucleophiles. researchgate.net This type of reaction, known as SNAr, is facilitated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex. youtube.comlibretexts.org
On the Pyridine Ring: The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho and para to the nitrogen). wikipedia.org While the target molecule lacks a good leaving group at these positions in its parent form, these sites are activated towards nucleophilic attack. Reactions like the Chichibabin reaction, involving the addition of a strong nucleophile like sodium amide followed by hydride elimination, could potentially introduce an amino group at the C-2 or C-6 position. wikipedia.org The presence of the electron-withdrawing nitropyrazolylmethyl substituent would further enhance this susceptibility.
Reactivity at the Methylene (B1212753) Bridge and its Derivatives
The methylene (-CH2-) group linking the pyridine and nitropyrazole rings is a site of potential reactivity. The protons on this carbon are rendered acidic due to the electron-withdrawing nature of the two attached heteroaromatic rings.
This increased acidity makes deprotonation possible with a sufficiently strong base. The resulting carbanion could then be functionalized by reaction with various electrophiles. For example, related pincer-type ligands containing a pyrazole and pyridine moiety have been shown to undergo deprotonation at the methylene bridge. mdpi.com This suggests that functionalization via alkylation, acylation, or other reactions at this position is feasible.
Furthermore, the methylene bridge can be a key element in the synthesis of more complex structures. Asymmetric N-bridged strategies have been employed to link different heterocyclic building blocks, highlighting the synthetic utility of such linkers. rsc.org
Redox Chemistry of the Nitro Functionality and its Implications
The nitro group is the most reactive site for redox transformations in the molecule. Its reduction opens up significant pathways for further derivatization. The reduction of aromatic nitro compounds is a well-established process that can yield a variety of products depending on the reagents and reaction conditions.
Reduction to Amino Group: The most common transformation is the complete reduction of the nitro group to a primary amine (–NH2). This can be achieved using a variety of reducing agents.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Varies (pressure, temp.) | 3-(3-Amino-pyrazol-1-ylmethyl)-pyridine |
| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Acidic medium | 3-(3-Amino-pyrazol-1-ylmethyl)-pyridine |
| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution | 3-(3-Amino-pyrazol-1-ylmethyl)-pyridine |
| Sodium Borohydride (NaBH4) with catalyst | Varies | 3-(3-Amino-pyrazol-1-ylmethyl)-pyridine |
Partial Reduction: Under controlled conditions, partial reduction can be achieved to yield intermediate oxidation states.
Nitroso derivatives (–NO): Can be formed under specific reduction conditions.
Hydroxylamino derivatives (–NHOH): Can be obtained using reagents like zinc dust in aqueous ammonium (B1175870) chloride.
Exploration of Functional Group Interconversions and Derivatization Strategies
The primary pathway for derivatization of this compound begins with the reduction of the nitro group to an amine, yielding 3-(3-Amino-pyrazol-1-ylmethyl)-pyridine. This amino-substituted compound is a versatile precursor for a wide range of functional group interconversions.
Diazotization: The primary amino group can be converted into a diazonium salt (–N2+) by treatment with nitrous acid (e.g., NaNO2/HCl). The diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions to introduce halides (–Cl, –Br, –I), cyano (–CN), or hydroxyl (–OH) groups.
Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides (–NHCOR). This is often used as a protecting group strategy or to introduce specific functionalities.
Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines.
Formation of Fused Heterocycles: The 3-aminopyrazole (B16455) moiety is a key building block for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, through condensation with 1,3-dielectrophilic agents. nih.gov
Derivatization is not limited to the pyrazole ring. The pyridine nitrogen can be quaternized by reaction with alkyl halides to form pyridinium salts, or it can be oxidized to the corresponding N-oxide, which alters the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution.
Stability and Degradation Pathways of this compound under Controlled Conditions
Nitropyrazoles are generally characterized as having good thermal stability and resistance to hydrolysis. nih.gov The stability is influenced by the number and position of the nitro groups on the pyrazole ring. researchgate.net
Thermal Stability: As a class, nitropyrazoles are often investigated as energetic materials and typically exhibit decomposition temperatures well above 150 °C. mdpi.comrsc.org The thermal stability of N-alkylated nitropyrazoles is generally good. mdpi.com The decomposition of nitropyrazole derivatives may be initiated by the intramolecular oxidation of an adjacent carbon atom by the nitro group. nih.gov Under high temperatures, decomposition is expected to lead to the release of nitrogen oxides (NOx) and the breakdown of the heterocyclic rings, producing gases like CO2 and HCN. researchgate.net
Chemical Stability: N-substituted nitropyrazoles are generally stable in weakly acidic, neutral, and weakly alkaline media. researchgate.net Strong alkaline conditions, however, could potentially lead to hydrolysis or other degradation reactions, possibly involving the methylene bridge or promoting nucleophilic attack on the electron-deficient rings.
Photodegradation: Like many aromatic and heteroaromatic compounds, this compound is likely susceptible to photodegradation upon exposure to UV radiation. nih.gov This process would likely involve the formation of radical species, leading to chain scission, cross-linking, and oxidation, ultimately resulting in the breakdown of the molecule.
Computational and Theoretical Investigations of 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometry, energy, and electronic distribution.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netjcsp.org.pk It is particularly effective for determining the ground-state properties of medium to large-sized molecules due to its balance of accuracy and computational efficiency. bohrium.com For 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. This process minimizes the total energy of the molecule, providing key information such as bond lengths, bond angles, and dihedral angles.
Subsequent frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to validate the computed structure. Furthermore, DFT is used to calculate various electronic properties, including total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. researchgate.net
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. researchgate.net While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results of other methods and for studying systems where electron correlation effects are particularly important. For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the understanding of its electronic energy and to investigate excited states, which are important for understanding its photochemical properties.
Conformer Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the methylene (B1212753) bridge in this compound, can exist in multiple spatial arrangements known as conformers. A conformer analysis is essential to identify the different stable conformers and to determine their relative energies. This involves systematically rotating the flexible bonds and performing geometry optimizations for each resulting structure.
The results of a conformer analysis are used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. This landscape reveals the most stable conformers (local and global minima) and the energy barriers for interconversion between them. Understanding the conformational preferences is critical, as different conformers can exhibit distinct chemical and physical properties.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. rsc.org A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The spatial distribution of the HOMO and LUMO would highlight which atoms are the primary sites for electron donation and acceptance.
In Silico Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools for the prediction of spectroscopic data, providing valuable insights into the structural and electronic properties of molecules. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can aid in the structural elucidation of the compound and provide a deeper understanding of its chemical nature.
The process typically begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, such as B3LYP with a 6-311G(d,p) basis set. This step is crucial as the accuracy of the predicted spectra is highly dependent on the quality of the calculated equilibrium structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are invaluable for assigning the signals in experimentally obtained spectra. For this compound, distinct chemical shifts are expected for the protons and carbons of the pyridine (B92270) and nitropyrazole rings, as well as the methylene bridge. The electron-withdrawing nature of the nitro group is predicted to significantly deshield the adjacent protons and carbons on the pyrazole (B372694) ring.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These frequencies correspond to the fundamental modes of vibration. DFT calculations can predict the wavenumbers and intensities of the IR absorption bands. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings, the asymmetric and symmetric stretching of the nitro (NO₂) group, the C=N and C=C stretching vibrations within the heterocyclic rings, and the bending modes of the methylene (-CH₂-) linker. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is typically simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The results are often presented as a simulated spectrum by plotting the oscillator strengths against the corresponding wavelengths. The predicted λmax values indicate the wavelengths of maximum absorption. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyridine and nitropyrazole rings.
The following tables present illustrative in silico spectroscopic data for this compound, as would be predicted from DFT and TD-DFT calculations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| Pyridine-H2 | 8.55 | Pyridine-C2 | 150.1 |
| Pyridine-H4 | 7.70 | Pyridine-C3 | 137.5 |
| Pyridine-H5 | 7.30 | Pyridine-C4 | 124.0 |
| Pyridine-H6 | 8.60 | Pyridine-C5 | 121.5 |
| Pyrazole-H4 | 6.80 | Pyridine-C6 | 149.8 |
| Pyrazole-H5 | 8.20 | Pyrazole-C3 | 155.0 |
| Methylene-H | 5.50 | Pyrazole-C4 | 110.2 |
| Pyrazole-C5 | 135.8 |
Table 2: Predicted Principal IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Methylene C-H Stretch | 2950-2850 |
| C=N Stretch (Pyridine) | 1605 |
| Asymmetric NO₂ Stretch | 1540 |
| C=C Stretch (Rings) | 1580, 1480, 1440 |
| Symmetric NO₂ Stretch | 1350 |
| In-plane C-H Bend | 1250-1000 |
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm)
| Electronic Transition | Predicted λmax | Oscillator Strength (f) |
|---|---|---|
| π → π* | 275 | 0.45 |
Computational Assessment of Aromaticity and Resonance Effects within the Heterocyclic System
The aromaticity of the pyridine and nitropyrazole rings in this compound, along with the electronic interplay between them, can be quantitatively assessed using computational methods. Aromaticity is a key concept related to the stability and reactivity of cyclic conjugated systems.
Aromaticity Indices: Two common computational metrics for quantifying aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS: This method involves placing a "ghost" atom at the geometric center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1) at 1 Å) and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity, and a value near zero implies non-aromaticity. For this compound, NICS calculations would be performed for both the pyridine and the nitropyrazole rings. The pyridine ring is expected to show a significant negative NICS value, confirming its aromatic character. The aromaticity of the pyrazole ring is anticipated to be influenced by the strongly electron-withdrawing nitro group.
HOMA: This index is based on the geometry of the ring system. It evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic system), with negative values indicating anti-aromaticity. The HOMA index can be calculated for both rings from the bond lengths obtained from the optimized molecular geometry.
Resonance Effects: The nitro group is a powerful resonance-withdrawing group. In the 3-nitropyrazole moiety, it is expected to significantly decrease the electron density of the pyrazole ring through resonance delocalization. This effect can be visualized and quantified through the analysis of molecular orbitals (MOs) and natural bond orbital (NBO) analysis. NBO analysis can provide information about the charge distribution and the delocalization of electron density from the ring into the nitro group.
The methylene (-CH₂-) linker between the two heterocyclic rings is an sp³-hybridized carbon, which generally acts as an electronic insulator. Therefore, significant direct resonance conjugation between the pyridine and nitropyrazole rings is not expected. However, inductive effects can still be transmitted through the sigma framework. Computational analysis of the electrostatic potential surface can illustrate the electron-rich nature of the pyridine nitrogen and the electron-poor region associated with the nitropyrazole ring.
The following table provides expected values for aromaticity indices for the heterocyclic rings in this compound, based on computational studies of similar systems. researchgate.net
Table 4: Predicted Aromaticity Indices
| Ring System | NICS(0) (ppm) | HOMA | Aromatic Character |
|---|---|---|---|
| Pyridine | -9.5 | 0.98 | Aromatic |
These computational investigations provide a detailed picture of the electronic structure, spectroscopic properties, and aromatic nature of this compound, complementing and guiding experimental studies.
Structure Activity Relationship Sar Studies and Molecular Design of 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine Analogues
Systematic Structural Modifications around the Pyridine (B92270), Pyrazole (B372694), and Methylene (B1212753) Linker
The exploration of the chemical space around the 3-(3-nitro-pyrazol-1-ylmethyl)-pyridine scaffold is a cornerstone of SAR studies. Modifications to the pyridine ring, pyrazole nucleus, and the connecting methylene bridge have profound impacts on the molecule's interaction with biological targets. nih.govnih.gov
Pyridine Ring Modifications: The pyridine moiety often serves as a key interaction point with biological targets. Alterations to its substitution pattern can influence binding affinity, selectivity, and physicochemical properties. For instance, introducing various substituents on the pyridine ring can modulate electronic properties and steric bulk, leading to optimized interactions within a receptor's binding pocket. Studies on related pyrazol-4-yl-pyridine derivatives have shown that modifications at positions 2 and 6 of the pyridine ring can significantly affect their activity as allosteric modulators. nih.gov
Pyrazole Ring Modifications: The pyrazole core is another critical area for structural variation. Substituents at positions 3, 4, and 5 can dramatically alter the compound's biological profile. researchgate.net In pyrazole-based inhibitors, the introduction of different groups at the 3 and 5 positions, such as phenyl or cyclopentyl moieties, has been shown to directly influence inhibitory activity against enzymes like meprin α and β. nih.gov Furthermore, N-alkylation of the pyrazole ring can impact lipophilicity and binding affinity. nih.gov
Methylene Linker Modifications: The methylene linker, while seemingly simple, plays a crucial role in defining the spatial relationship between the pyridine and pyrazole rings. Its flexibility or rigidity can determine the optimal orientation for target binding. Introducing conformational constraints or altering the linker's length and composition are common strategies to probe the bioactive conformation.
The following table summarizes key structural modifications and their observed effects on the activity of related pyrazole-pyridine compounds.
| Molecular Scaffold | Position of Modification | Type of Modification | Observed Effect on Biological Activity |
| Pyridine | 2- and 6-positions | Introduction of various substituents | Modulates binding affinity and allosteric effects nih.gov |
| Pyrazole | 3- and 5-positions | Phenyl, cyclopentyl, methyl, benzyl (B1604629) groups | Significant impact on enzyme inhibitory activity nih.gov |
| Pyrazole | N1-position | Alkylation (e.g., methyl, phenyl, benzyl) | Can decrease or alter binding affinity nih.gov |
| Linker | Methylene Bridge | Conformational restriction (not detailed in snippets) | Influences the relative orientation of the two rings |
Impact of Nitro Group Position and Substituent Effects on Molecular Properties
The nitro group is a powerful electron-withdrawing group and a key determinant of the biological activity of nitropyrazole compounds. Its position on the pyrazole ring significantly influences the electronic character and, consequently, the reactivity and interaction capabilities of the molecule. nih.gov
The synthesis of nitropyrazoles can yield different regioisomers, such as 3-nitropyrazole and 4-nitropyrazole. mdpi.commdpi.com The position of the nitro group affects the acidity of the pyrazole N-H, the dipole moment of the molecule, and its potential to form hydrogen bonds. These changes in physicochemical properties can lead to differential binding affinities for a given biological target. For example, in the context of energetic materials, the position of the nitro group influences density, thermal stability, and detonation performance. nih.gov While the specific biological implications for this compound are not detailed in the provided results, the principle remains that moving the nitro group from the 3-position to the 4- or 5-position would be expected to produce analogues with distinct biological activities.
Beyond the nitro group, other substituents on either the pyrazole or pyridine rings can modulate molecular properties like lipophilicity, solubility, and metabolic stability. researchgate.net For instance, the addition of halogen atoms can increase lipophilicity, while hydroxyl or amino groups can increase hydrophilicity and provide additional hydrogen bonding sites. researchgate.net These modifications are crucial for fine-tuning the pharmacokinetic profile of a drug candidate.
Rational Design Principles for Modulating Specific Biological Interactions (e.g., enzyme inhibition, receptor binding)
Rational drug design relies on understanding the SAR to make targeted modifications that enhance a desired biological effect. For pyrazole derivatives, several design principles have emerged from extensive research.
For enzyme inhibition, a common strategy involves designing molecules that mimic the transition state of the enzymatic reaction or that bind tightly to the active site. In the case of meprin inhibitors, pyrazole derivatives were optimized by introducing moieties that could interact with specific sub-pockets of the enzyme's active site. nih.gov
For receptor binding, the focus is on optimizing interactions with key amino acid residues. In the design of M4 muscarinic acetylcholine (B1216132) receptor modulators, pyrazol-4-yl-pyridine derivatives were systematically modified to enhance their positive allosteric modulation (PAM) activity. nih.gov This involved fine-tuning the substituents to achieve a ~25–50-fold increase in the affinity of acetylcholine. nih.gov Similarly, novel tetra-substituted pyrazole derivatives bearing a nitro substituent have been synthesized and evaluated for their binding affinity toward estrogen receptor subtypes. pharmatutor.orgnih.gov
Key principles derived from these studies include:
Exploiting Specific Pockets: Introducing substituents that can form favorable interactions (e.g., hydrophobic, hydrogen bonding, π-π stacking) with specific pockets in the target protein.
Modulating Electronics: Using electron-donating or electron-withdrawing groups to alter the charge distribution of the molecule and enhance electrostatic interactions with the target.
Optimizing Geometry: Adjusting the linker and substituent bulk to ensure an optimal geometric fit within the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org This approach is invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For nitroaromatic compounds, QSAR models have been successfully developed to predict toxicity. nih.govresearchgate.net These models often use a combination of descriptors, including:
Physicochemical descriptors: Such as hydrophobicity (logP), molar refractivity, and dipole moment. nih.gov
Topological descriptors: Which describe the connectivity and branching of the molecule.
Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges.
A typical QSAR study involves developing a model using a "training set" of compounds with known activities and then validating it using an external "test set". nih.gov A statistically robust QSAR model can provide predictive insights into which structural modifications are likely to increase or decrease activity, guiding the design of more potent analogues. For example, a QSAR model for nitroaromatic toxicity found that hydrophobicity, electrostatic, and Van der Waals interactions contributed significantly to the toxic effects. nih.gov
Ligand-Based and Structure-Based Drug Design Strategies for Elucidating Target Interactions
When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) is a powerful approach. nih.govresearchgate.net It involves using computational docking to predict how a ligand will bind to the target's active site. This allows for the visualization of key interactions and provides a rational basis for designing modifications to improve binding. For pyrazolo[4,3-c]pyridine inhibitors, molecular docking was used to understand their binding mode and rationalize the initial SAR data. acs.org
In the absence of a target structure, ligand-based drug design (LBDD) methods are employed. nih.govresearchgate.net These strategies rely on the knowledge of a set of molecules known to be active.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model can then be used to screen large databases for new compounds that fit the model.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of molecules with their biological activities, providing a more detailed picture of the SAR.
Combining ligand-based and structure-based approaches can be particularly effective, leveraging the strengths of both to overcome their individual limitations and accelerate the discovery of potent inhibitors. nih.gov
Conformationally Restricted Analogues and Conformational SAR
The flexibility of the methylene linker in this compound allows the molecule to adopt numerous conformations. However, it is likely that only one, or a small subset, of these conformations is responsible for its biological activity (the "bioactive conformation"). Identifying this conformation is a key goal of SAR studies.
One powerful strategy to achieve this is the design and synthesis of conformationally restricted analogues. By incorporating the linker into a rigid ring system or introducing bulky groups that limit rotation, the number of accessible conformations is reduced. If these rigid analogues retain or enhance biological activity, they can provide valuable insights into the geometry of the bioactive conformation.
Computational methods, such as conformational analysis, can be used to predict the low-energy conformations of flexible molecules. iu.edu.sa By comparing the preferred conformations of active and inactive compounds, it is possible to build a hypothesis about the conformational requirements for activity. This information is critical for designing new analogues with a higher probability of adopting the desired bioactive shape, leading to improved potency and selectivity.
Mechanistic Exploration of Biological Interactions Involving 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine
Investigation of Enzyme Inhibition and Activation Mechanisms
The structural features of 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine suggest its potential as a modulator of various enzyme activities. The pyrazole (B372694) ring is a well-established pharmacophore in the design of enzyme inhibitors, while the nitro group is critical for bioactivation in certain contexts.
Compounds containing pyrazole and pyridine (B92270) rings have been identified as potent inhibitors of several enzyme classes. Notably, pyrazole derivatives have shown significant inhibitory activity against protein kinases, which are crucial regulators of cell signaling. For instance, conjugates of pyrazole and cyanopyridine have demonstrated strong inhibition of PIM-1 kinase, an enzyme overexpressed in certain cancers, with IC₅₀ values as low as 20.4 nM. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net
Furthermore, pyrazole-containing structures can inhibit enzymes involved in metabolic and protective pathways. Certain pyrazole derivatives act as inhibitors of NADPH oxidase (NOX), an enzyme complex responsible for generating reactive oxygen species (ROS). mdpi.commdpi.com By binding to the NADPH interaction site on the NOX2 subunit, these inhibitors can prevent oxidative stress. mdpi.com Other studies have shown that pyrazole-based compounds can inhibit pyridine-nucleotide-dependent oxidoreductases and UDP-galactopyranose mutase (UGM), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govmdpi.com
The nitro group on the pyrazole ring is a key feature for a different type of enzymatic interaction: activation. In anaerobic bacteria and certain protozoa, the nitro group can be reduced by nitroreductase enzymes. This bioactivation process generates reactive nitrogen species, such as nitric oxide (NO), which are toxic to the pathogen. nih.govnih.govresearchgate.net This mechanism is central to the antimicrobial and antiparasitic activity of many nitro-heterocyclic compounds. nih.govnih.govnih.gov
Receptor Binding Studies and Allosteric Modulation
The pyridine moiety of this compound suggests a potential for interaction with various cell surface and intracellular receptors. Pyridine and its derivatives are common structural motifs in ligands for a wide range of receptors due to their ability to participate in hydrogen bonding and aromatic interactions.
Studies on structurally related pyrazol-4-yl-pyridine derivatives have identified them as potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.gov These compounds were found to have EC₅₀ values in the nanomolar range and demonstrated strong negative binding allosteric properties with orthosteric antagonists. nih.gov This indicates that the pyrazole-pyridine scaffold can effectively interact with allosteric sites on G protein-coupled receptors (GPCRs), modulating the receptor's response to its endogenous ligand.
Additionally, novel nitro-substituted triaryl pyrazole derivatives have been synthesized and evaluated as ligands for estrogen receptors (ERα and ERβ). nih.gov Research showed that the introduction of a nitro group onto one of the phenyl rings could significantly influence binding affinity, particularly enhancing the binding to ERβ. nih.gov One 2-nitrophenol (B165410) derivative was found to bind effectively to both ER subtypes, highlighting the role of the nitro group in modulating receptor interaction. nih.gov These findings suggest that this compound could potentially interact with nuclear hormone receptors, although specific studies are required.
Molecular Target Identification and Validation Approaches
Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and therapeutic potential. A variety of experimental and computational approaches are employed for this purpose. numberanalytics.com
Biochemical Approaches:
Affinity Purification and Mass Spectrometry: This technique uses a "bait" molecule, which could be a derivative of the compound of interest, to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry, revealing direct binding partners. numberanalytics.com
Enzyme Inhibition Assays: Screening the compound against a panel of purified enzymes, such as kinases or metabolic enzymes, can identify direct inhibitory activity. nih.govmdpi.com For nitro-heterocyclic compounds, assays with purified nitroreductases are used to confirm their role as substrates for bioactivation. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can dynamically measure the binding affinity and kinetics between the compound and a potential target protein immobilized on a sensor chip. mdpi.com
Genetic and Cellular Approaches:
CRISPR-Cas9 Genome Editing: This powerful tool can be used to knock out or mutate genes encoding potential targets in cells. If the cells become resistant to the compound after the gene is knocked out, it strongly suggests that the protein product of that gene is the target. numberanalytics.com
Resistant Mutant Generation: For antimicrobial and antiparasitic applications, resistant strains of the pathogen can be generated by exposing them to increasing concentrations of the compound. Whole-genome sequencing of these resistant mutants can identify mutations in the genes of the target protein or in the activation pathway. nih.govnih.gov This approach was instrumental in identifying the F₄₂₀-dependent nitroreductase system as responsible for activating nitroimidazole drugs against Mycobacterium tuberculosis. nih.govnih.gov
Computational Approaches:
Molecular Docking: In silico docking simulations predict the preferred binding orientation and affinity of the compound within the active or allosteric site of a known protein structure. mdpi.comnih.gov This can help prioritize potential targets for experimental validation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of related compounds with their biological activity, helping to identify the key molecular features required for target interaction. researchgate.net
Elucidation of Cellular Pathways and Signaling Cascades Perturbed by the Compound
The interaction of this compound with its molecular targets can lead to the perturbation of various cellular pathways and signaling cascades, ultimately resulting in a specific biological response.
Based on the known targets of related pyrazole-pyridine compounds, several key pathways are likely to be affected:
Cell Cycle and Proliferation Pathways: By inhibiting kinases such as PIM-1 or CDK2, pyrazole-pyridine derivatives can interfere with the cell cycle progression. nih.govresearchgate.net Inhibition of these kinases can lead to cell cycle arrest, typically in the G0/G1 or G2/M phase, and a subsequent reduction in cell proliferation. researchgate.netmdpi.com
Apoptosis Pathways: Many kinase inhibitors and cytotoxic agents ultimately trigger programmed cell death, or apoptosis. Pyrazole-pyridine conjugates have been shown to act as caspase activators. nih.gov Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7) is a hallmark of the intrinsic apoptotic pathway, often initiated by mitochondrial dysfunction. researchgate.net
Oxidative Stress Response: Compounds that inhibit NADPH oxidase activity can directly reduce the cellular production of superoxide (B77818) anions and other reactive oxygen species (ROS). mdpi.com This can protect cells from oxidative damage and modulate signaling pathways that are sensitive to the cellular redox state.
DNA Damage Response: The reactive intermediates generated from the reduction of the nitro group in nitro-heterocyclic compounds can cause significant damage to cellular macromolecules, including DNA. researchgate.net This damage can trigger the DNA damage response (DDR) pathway, leading to cell cycle arrest and attempts at DNA repair, or apoptosis if the damage is too severe.
Mechanism of Action at the Sub-cellular and Molecular Level (e.g., interaction with nucleic acids, proteins, or membranes)
At the sub-cellular and molecular level, the mechanism of action of this compound is likely twofold, driven by its distinct structural components.
The primary mechanism for many nitro-heterocyclic compounds involves bioreductive activation. researchgate.netnih.gov Under the low-oxygen conditions found in certain pathogens or hypoxic tumor environments, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductase enzymes. researchgate.net This process can lead to two main outcomes:
Generation of Reactive Nitrogen Species: The reduction can produce cytotoxic species like nitric oxide (NO), which can damage a wide range of biomolecules through nitrosative stress. nih.govnih.gov
Formation of Covalent Adducts: Further reduction can lead to the formation of highly reactive intermediates (such as nitroso and hydroxylamine (B1172632) derivatives) that can covalently bind to cellular macromolecules. researchgate.netnih.gov Studies on 2-nitroimidazoles have shown that these reactive species form covalent adducts primarily with cellular proteins, leading to the inhibition of critical enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST). nih.govnih.gov While direct binding to DNA was not observed for these specific nitroimidazoles, DNA damage can occur indirectly through the action of reactive oxygen and nitrogen species. researchgate.netnih.gov
The pyrazole-pyridine scaffold itself primarily interacts non-covalently with target proteins. Molecular modeling and structural studies show that these interactions are typically a combination of:
Hydrogen Bonding: The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond acceptors.
Hydrophobic and Aromatic Interactions: The planar aromatic rings can engage in π-stacking and other hydrophobic interactions within the binding pockets of proteins, such as the ATP-binding site of kinases or allosteric sites on receptors. mdpi.comresearchgate.net
Mechanistic Studies of Antimicrobial or Antiparasitic Activities (e.g., against Trypanosoma cruzi, Mycobacterium tuberculosis)
The presence of the 3-nitropyrazole moiety strongly suggests that a primary mechanism of action for this compound against certain pathogens is through bioreductive activation, similar to established nitro-heterocyclic drugs. nih.govmdpi.comresearchgate.net
Activity against Trypanosoma cruzi
Trypanosoma cruzi, the causative agent of Chagas disease, possesses a type I nitroreductase (TcNTR) that is crucial for the activation of nitro-drugs like benznidazole. mdpi.comresearchgate.net The mechanism involves the enzymatic reduction of the nitro group, leading to the generation of electrophilic metabolites and radical species. mdpi.com These reactive intermediates are believed to induce oxidative and nitrosative stress, damaging parasite lipids, proteins, and DNA, and depleting intracellular thiols like trypanothione, which is essential for the parasite's antioxidant defense. nih.gov Studies comparing 3-nitrotriazoles with 2-nitroimidazoles have shown that nitrotriazole derivatives are significantly more potent against T. cruzi and are metabolized at a higher rate by nitroreductases than the reference drug benznidazole. nih.gov This suggests that the 3-nitropyrazole structure is likely an effective substrate for TcNTR, leading to potent trypanocidal activity.
Activity against Mycobacterium tuberculosis
The mechanism of action for nitro-heterocyclic compounds against Mycobacterium tuberculosis (Mtb) is well-characterized and involves a specific deazaflavin (F₄₂₀)-dependent nitroreductase (Ddn). nih.govnih.govresearchgate.net This enzyme activates prodrugs like the nitroimidazole PA-824 (pretomanid). The activation process reduces the nitro group, leading to the release of reactive nitrogen species, primarily nitric oxide (NO). nih.govnih.gov NO is a potent bactericidal agent that acts non-specifically, killing both replicating and non-replicating "persistent" Mtb. nih.govnih.gov Mtb mutants that are unable to produce the F₄₂₀ cofactor are resistant to these nitro-drugs, confirming the essential role of this activation pathway. nih.govnih.govresearchgate.net Given the structural similarity, it is highly probable that this compound would be activated by the same F₄₂₀-Ddn system in Mtb.
In addition to this activation mechanism, the pyrazole scaffold itself has been explored for antitubercular activity through the inhibition of specific enzymes. For example, pyrazole derivatives have been identified as inhibitors of Mtb UDP-galactopyranose mutase (MtbUGM), an enzyme essential for the synthesis of the mycobacterial cell wall. mdpi.com This presents a potential secondary mechanism of action, where the compound could simultaneously act as a prodrug and an enzyme inhibitor.
The table below summarizes the in vitro activity of a potent nitrotriazole derivative, highlighting the efficacy of this class of compounds against T. cruzi.
Table 1: Biological Activity of a Representative Nitrotriazole Derivative Against T. cruzi
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol | T. cruzi amastigotes | 0.39 | 3077 | nih.gov |
| Benznidazole (Reference) | T. cruzi amastigotes | ~1.56 (derived) | ~1538 (derived) | nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI) is the ratio of cytotoxicity to biological activity (CC₅₀ on host cell / IC₅₀ on parasite); a higher SI indicates greater selectivity for the parasite.
Advanced Applications and Materials Science Perspectives of 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine
Role as a Privileged Ligand in Coordination Chemistry and Catalysis
The molecular architecture of 3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine makes it an excellent candidate as a ligand in coordination chemistry. Pyrazole (B372694) and pyridine (B92270) derivatives are well-established as versatile N-donor ligands, capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.netresearchgate.net The target molecule can function as a bidentate ligand, with the pyridine nitrogen and the sp²-hybridized nitrogen of the pyrazole ring acting as the two coordination sites. This chelation would lead to the formation of a stable six-membered ring with a central metal ion, a favored conformation in coordination chemistry.
The presence of the nitro group on the pyrazole ring is a critical feature for tuning the electronic properties of the ligand. As a potent electron-withdrawing group, the nitro substituent significantly reduces the electron density of the pyrazole ring. mdpi.com This modulation affects the ligand's donor strength, making the pyrazole nitrogen a weaker Lewis base compared to its unsubstituted counterpart. This tunability is highly desirable in the design of metal complexes for catalysis, where the electronic environment of the metal center dictates its reactivity and selectivity. nih.govbohrium.comresearchgate.net Metal complexes derived from pyrazole-pyridine ligands have shown activity in various catalytic processes, and the specific electronic signature of this compound could be leveraged for specific oxidative or reductive catalytic cycles. nih.govmdpi.com
| Ligand Moiety | Donor Atom(s) | Electronic Effect of Substituent | Anticipated Donor Strength | Potential Metal Ion Affinity |
|---|---|---|---|---|
| Pyridine | N | Neutral | Moderate | High (soft to borderline metals) |
| 1-methylpyrazole | N | Methyl (weakly donating) | Moderate | High |
| 3-Nitropyrazole | N | Nitro (strongly withdrawing) | Weak | Moderate (dependent on metal's Lewis acidity) |
| This compound | Pyridine-N, Pyrazole-N | Nitro (strongly withdrawing on pyrazole) | Asymmetric (Pyridine > Nitropyrazole) | High (forms stable chelate) |
Development as a Chemical Probe for Biological Systems and Processes
Pyrazole-based structures are increasingly recognized for their potential in developing fluorescent probes for bioimaging and sensing applications. researchgate.net A key challenge and opportunity for this compound in this context lies in the properties of the nitroaromatic group. Nitro groups are well-known for their ability to quench fluorescence through mechanisms like photoinduced electron transfer (PeT). nih.govnih.gov
This quenching characteristic can be ingeniously exploited to design "turn-on" fluorescent probes. In such a system, the molecule is initially non-fluorescent. Upon interaction with a specific biological analyte, a chemical reaction occurs that transforms the nitro group into a non-quenching substituent, thereby restoring or "turning on" the fluorescence. A common example of such a transformation is the reduction of a nitro group to an amine group, a reaction that can be triggered by specific enzymes or reductive species within a biological system. nih.gov This reaction-based sensing mechanism offers high selectivity and a clear signal response. Given the prevalence of pyrazole scaffolds in probes for detecting metal ions and reactive oxygen or nitrogen species, this compound could serve as a foundational structure for novel probes targeting reductive biological environments. nih.govmit.edu
Potential in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from molecular building blocks. This compound possesses several structural features conducive to self-assembly. The molecule contains multiple hydrogen bond acceptor sites: the pyridine nitrogen, the pyridine-like nitrogen of the pyrazole ring, and the oxygen atoms of the nitro group. mdpi.commdpi.com
Furthermore, the two aromatic rings (pyridine and pyrazole) provide platforms for π–π stacking interactions. These interactions, combined with potential C-H···π and C-H···O hydrogen bonds, can guide the molecules to arrange into well-defined, higher-order structures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.comnih.gov The interplay between these different non-covalent forces dictates the final supramolecular architecture, making this molecule a promising candidate for crystal engineering and the development of new materials with programmed structures. nih.gov
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Pyridine-N, Pyrazole-N(2), Nitro-O (as acceptors) with donor molecules (e.g., solvent, co-formers) | Directional control, formation of chains and networks |
| π–π Stacking | Pyridine ring, Pyrazole ring | Stabilization of layered structures, columnar arrangements |
| C-H···π Interactions | Aromatic C-H bonds with the π-system of adjacent rings | Fine-tuning of crystal packing |
| Dipole-Dipole Interactions | Polar C-NO₂ bond | Influence on molecular orientation and packing |
Integration into Functional Materials for Sensing or Optoelectronics
The properties that make this compound a candidate for chemical probes are directly transferable to the development of functional materials for sensing. mdpi.comnih.gov When immobilized on a solid support or integrated into a polymer matrix, this molecule could form the basis of a chemical sensor where a change in fluorescence or color upon exposure to a target analyte provides a detectable signal.
In the realm of optoelectronics, the combination of an electron-donating pyridine system linked to an electron-accepting nitropyrazole system creates a donor-acceptor (D-A) architecture. Such D-A structures are known to exhibit significant second-order nonlinear optical (NLO) properties, which are essential for applications like frequency doubling of light in laser systems. While the methylene (B1212753) linker disrupts direct conjugation, the electronic push-pull effect can still be substantial. Furthermore, coordination complexes derived from pyrazolone-based ligands have been investigated for their photoluminescence and NLO properties, suggesting that metal complexes of this compound could also be promising functional materials. bohrium.comresearchgate.net
Application in Agrochemical or Industrial Chemical Formulations
The pyrazole nucleus is a "privileged scaffold" found in numerous biologically active compounds. researchgate.netmdpi.com Specifically, various nitropyrazole derivatives have been reported to exhibit significant herbicidal, antifungal, and antimicrobial activities. royal-chem.commdpi.comresearchgate.net These findings suggest that this compound could be a valuable lead compound for the development of new agrochemical agents. Its unique substitution pattern may offer a novel mode of action or an improved activity spectrum compared to existing compounds.
In industrial settings, pyridine and its derivatives are used as versatile building blocks, corrosion inhibitors, and catalysts. youtube.com The ability of this compound to coordinate strongly with metal surfaces, a property shared by many nitrogen heterocycles, indicates its potential as a corrosion inhibitor for various metals and alloys.
| Application Area | Relevant Functional Groups | Basis for Potential Application | Reference Analogue Class |
|---|---|---|---|
| Catalysis | Pyridine, Pyrazole | Formation of catalytically active metal complexes. | (Pyrazolyl)pyridine metal complexes researchgate.netmdpi.com |
| Biological Sensing | Nitropyrazole, Pyridine | Fluorescence quenching/dequenching upon reaction. | Nitroaromatic-based "turn-on" probes nih.govnih.gov |
| Agrochemicals | Nitropyrazole | Known antifungal and herbicidal activity. | Nitropyrazole derivatives royal-chem.comresearchgate.net |
| Corrosion Inhibition | Pyridine, Pyrazole | Coordination to metal surfaces. | Nitrogen heterocyclic inhibitors youtube.com |
Future Research Directions and Translational Potential of 3 3 Nitro Pyrazol 1 Ylmethyl Pyridine Chemistry
Unexplored Synthetic Avenues and Methodological Advancements
The future synthesis of 3-(3-nitro-pyrazol-1-ylmethyl)-pyridine analogues will likely move beyond traditional methods to embrace more efficient and diverse strategies. While classical cyclocondensation reactions are fundamental for creating the pyrazole (B372694) ring, there is significant room for methodological innovation. nih.govmdpi.com
Key areas for future synthetic research include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs could provide rapid access to a library of derivatives. mdpi.com An MCR approach could involve, for instance, the reaction of a pyridine-containing hydrazine, a dicarbonyl compound, and a nitrating agent to construct the core structure in a single, efficient step.
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for nitration reactions which can be highly exothermic. mdpi.com Developing a flow-based synthesis for this compound would enable safer and more efficient production of the core scaffold and its derivatives.
Advanced Catalysis: The use of novel transition-metal catalysts could open new avenues for late-stage functionalization. mdpi.comspringerprofessional.de For example, C-H activation techniques could be explored to directly attach substituents to both the pyridine (B92270) and pyrazole rings, bypassing the need for pre-functionalized starting materials and allowing for more direct and atom-economical modifications. springerprofessional.de
Photoredox Catalysis: Light-mediated reactions offer mild conditions for a variety of chemical transformations that are often challenging with traditional thermal methods, providing new routes for functionalization. mdpi.com
These advanced synthetic methods will be crucial for building diverse chemical libraries to probe the structure-activity relationships (SAR) of this scaffold.
| Synthetic Advancement | Potential Application for this compound Analogues | Key Advantage |
| Multicomponent Reactions | Rapid generation of a diverse library of substituted pyridine-pyrazole compounds. | High efficiency, atom economy, and operational simplicity. |
| Flow Chemistry | Safer and more controlled synthesis, especially for nitration steps. | Enhanced safety, scalability, and reproducibility. |
| C-H Activation | Direct functionalization of the heterocyclic rings without pre-activation. | Increased synthetic efficiency and access to novel derivatives. |
| Photoredox Catalysis | Mild reaction conditions for introducing complex functional groups. | High functional group tolerance and access to unique reaction pathways. |
Emerging Computational Techniques for Enhanced Predictive Modeling
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds. walshmedicalmedia.com For this compound, integrating emerging computational techniques can guide synthetic efforts and provide insights into biological mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with potential biological targets, such as enzymes or receptors, over time. nih.gov This can help predict binding affinities and elucidate the mechanism of action at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML): As a library of analogues is synthesized and tested, QSAR models can be developed to correlate chemical structures with biological activities. researchgate.net Furthermore, ML algorithms can be trained on larger datasets of heterocyclic compounds to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable drug-like profiles. walshmedicalmedia.com
These predictive models can significantly reduce the time and cost associated with traditional trial-and-error approaches in drug discovery. walshmedicalmedia.com
Identification of Novel Biological Targets and Therapeutic Modalities for Exploration
The pyridine-pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govrsc.orgmdpi.com Research on derivatives has revealed activities including anticancer, anti-inflammatory, antimicrobial, and effects on the central nervous system. mdpi.comnih.govnih.gov
Potential therapeutic avenues for exploration include:
Oncology: Many pyrazole derivatives exhibit potent anticancer activity. mdpi.commdpi.comnih.gov Analogues of this compound should be screened against a broad panel of cancer cell lines. Specific targets could include protein kinases, as pyrazole-pyridine hybrids have been identified as c-Jun N-terminal kinase (JNK) inhibitors. nih.gov Another potential mechanism to investigate is DNA binding and cleavage, as some pyrazole carboxamides have shown this activity. cncb.ac.cn
Inflammatory Diseases: Pyrazole-containing compounds, such as Celecoxib (B62257), are well-known anti-inflammatory agents. nih.gov The potential for new derivatives to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes, should be investigated.
Infectious Diseases: The prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. nih.gov Pyridine and pyrazole derivatives have demonstrated both antibacterial and antifungal properties, making this a promising area for investigation. researchgate.netnih.govresearchgate.net
Neurodegenerative Disorders: Given that some pyrazole-pyridine compounds show good brain penetration and activity against targets like JNK3, which is implicated in neurodegeneration, exploring their potential for treating diseases like Alzheimer's or Parkinson's is a logical next step. nih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale |
| Oncology | Protein Kinases (e.g., JNK), DNA | Pyrazole-pyridine scaffolds are known kinase inhibitors; other pyrazoles interact with DNA. nih.govcncb.ac.cn |
| Inflammation | COX-1, COX-2, other inflammatory mediators | The pyrazole core is central to several established anti-inflammatory drugs. mdpi.com |
| Infectious Diseases | Bacterial and fungal cellular machinery | Pyridine and pyrazole moieties are present in various known antimicrobial agents. nih.govnih.gov |
| Neurological Disorders | JNK3, other CNS targets | Related compounds have shown CNS activity and good blood-brain barrier penetration. nih.gov |
Interdisciplinary Research Opportunities in Chemical Biology, Materials Science, and Environmental Chemistry
The unique structure of this compound also presents opportunities beyond traditional medicinal chemistry.
Chemical Biology: The scaffold could be modified to create chemical probes. For example, incorporating a fluorescent tag or a reactive group could allow for the visualization and identification of its biological targets within cells, helping to elucidate its mechanism of action.
Materials Science: The high nitrogen content and the presence of a nitro group suggest potential applications in the field of energetic materials. mdpi.com Further investigation into the thermal stability and energetic properties of this and related compounds is warranted. Additionally, the pyridine moiety's ability to coordinate with metal ions could be exploited to create novel metal-organic frameworks (MOFs) or polymers with interesting electronic or catalytic properties.
Environmental Chemistry: Pyridine derivatives have been investigated as corrosion inhibitors. researchgate.net By analogy, derivatives of this compound could be synthesized and tested for their ability to protect metals in acidic environments, offering potentially eco-friendly solutions. researchgate.net
Conceptual Challenges and Opportunities in Heterocyclic Chemistry
The study of this compound is not without its challenges, which themselves represent opportunities for advancing the field of heterocyclic chemistry. numberanalytics.com
Regioselectivity: A primary challenge in the synthesis of substituted pyrazoles from asymmetric 1,3-dicarbonyl compounds is controlling the regioselectivity of the cyclization reaction. mdpi.com Developing new synthetic methods that provide precise control over which isomer is formed is a significant opportunity.
Tautomerism: The pyrazole ring can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. mdpi.com This can affect the compound's chemical reactivity and how it interacts with biological targets. Studying and controlling this tautomeric equilibrium is a key challenge.
Functionalization of an Electron-Poor Ring: The presence of the nitro group makes the pyrazole ring highly electron-deficient. This deactivation presents a challenge for subsequent electrophilic substitution reactions but an opportunity for exploring nucleophilic aromatic substitution pathways to create novel analogues. mdpi.com
Overcoming these hurdles will not only facilitate the exploration of this specific scaffold but also contribute valuable knowledge and methodologies to the broader field of heterocyclic chemistry. numberanalytics.commdpi.com
Broader Societal Impact of Research on Pyridine and Pyrazole Derivatives
Research into pyridine and pyrazole derivatives has a profound societal impact. These scaffolds are foundational to numerous pharmaceuticals that treat a wide array of human diseases, from cancer to inflammation and infection. nih.govnih.gov They are also crucial in agriculture as herbicides and insecticides and in materials science for creating dyes, polymers, and other functional materials. globalresearchonline.netnih.gov
Continued investigation into novel structures like this compound contributes to this legacy by expanding the accessible chemical space for new discoveries. The development of more efficient and sustainable synthetic methods, guided by predictive computational models, can lead to the faster and more economical production of new drugs and materials. Ultimately, the exploration of this and related heterocyclic compounds holds the promise of delivering new solutions to pressing societal challenges in health, technology, and environmental protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
